molecular formula C14H8ClNO2 B101596 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one CAS No. 18600-52-7

2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B101596
CAS RN: 18600-52-7
M. Wt: 257.67 g/mol
InChI Key: OMXNVOLVJFGYGQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazinones, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. These compounds have been the subject of various studies due to their diverse biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzoxazinone derivatives, including those with chlorophenyl groups, typically involves the coupling of o-halophenols with amides or acids. An efficient one-pot cascade synthesis has been developed using copper-catalyzed coupling of o-halophenols and 2-halo-amides, which allows for the introduction of diversity at three substituents on the benzoxazinone scaffold . Additionally, asymmetric chlorocyclization of 2-vinylphenylcarbamates has been used to synthesize chiral benzoxazin-2-one derivatives .

Molecular Structure Analysis

The molecular structure of benzoxazinones, including the 2-(4-chlorophenyl) variant, typically features a planar benzoxazolinone ring system. The chlorophenyl group can influence the overall geometry and electronic properties of the molecule. For instance, the benzoxazolinone ring system is nearly perpendicular to a central piperazine ring in a related compound, indicating that substituents can significantly affect the three-dimensional structure .

Chemical Reactions Analysis

Benzoxazinones can undergo various chemical reactions depending on the substituents and reaction conditions. For example, 4-aryl-1H-2,3-benzoxazin-1-ones react with amines, phenylhydrazine, and Grignard reagents to yield different products such as o-aroyl benzamides and triaryl methanols . These reactions demonstrate the reactivity of the benzoxazinone core and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinones are influenced by their molecular structure and substituents. For instance, the introduction of a chloro group at the 2-position of the benzoxazinone ring has been associated with hypolipidemic activity, suggesting that specific substitutions can confer desirable biological properties . The presence of halogen atoms can also affect the lipophilicity, stability, and reactivity of these compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one is involved in reactions leading to various derivatives, such as 3-aryl-2,4(1H,3H)-quinazolinediones, which proceed through isocyanate carboxamide intermediates (Azizian et al., 2000).
  • A mechanism for the formation of 4,4-diphenyl-1,2-dihydro-4H-3,1-benzoxazines has been proposed, with evidence from isotopic labeling studies (Gromachevskaya et al., 1988).

Structural and Vibrational Analysis

  • The compound's structural and vibrational properties, along with those of similar derivatives, were studied using spectroscopic methods and theoretical calculations, providing insights into its stability and reactivity (Castillo et al., 2015).

Antimicrobial Activity

  • Derivatives of 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one have been synthesized and screened for antimicrobial activity, showing potential in this area (Askar et al., 2018).

Pharmacological Potential

  • Some derivatives exhibit hypolipidemic properties, influencing plasma lipid levels and suggesting potential medicinal applications (Fenton et al., 1989).

Potential as HIV-1 Reverse Transcriptase Inhibitors

  • Efavirenz analogues derived from this compound have been explored as non-nucleoside HIV-1 reverse transcriptase inhibitors, indicating its relevance in antiviral research (Hamed, 2004).

Inhibition of Serine Proteases

  • 2-amino-4H-3,1-benzoxazin-4-ones, related to this compound, have been evaluated as inhibitors of C1r serine protease, potentially contributing to Alzheimer's disease research (Hays et al., 1998).

Anticonvulsant Activity

  • Certain derivatives have shown anticonvulsant activity, suggesting potential in neurological disorder treatment (De Marchi et al., 1971).

Structural Properties

  • The molecular structure of related benzoxazine compounds has been analyzed, providing insights into their chemical behavior and potential applications (Chaudhuri et al., 2001).

Antioxidant and Antitumor Activities

  • Evaluations of antioxidant and antitumor activities of related nitrogen heterocycles have been conducted, indicating potential in cancer research and therapy (El-Moneim et al., 2011).

Safety And Hazards

This involves identifying the potential risks associated with handling and using the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential areas of future research or applications for the compound. It could include potential uses in medicine, industry, or technology.


properties

IUPAC Name

2-(4-chlorophenyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXNVOLVJFGYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243541
Record name 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one

CAS RN

18600-52-7
Record name 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18600-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18600-52-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
ZA Khan, N Afzal, Z Hussain, SAR Naqvi… - Asian Journal of …, 2014 - researchgate.net
Twenty one derivatives of 2-aryl-4H-3, 1-benzoxazin-4-one were synthesized and their potential therapeutically significance and structureactivity relationship were tested against a-…
Number of citations: 4 www.researchgate.net
ZA Khan, SAR Naqvi, SA Shahzad… - Asian Journal of …, 2013 - researchgate.net
Twenty derivatives of 2-aryl-4H-3, 1-benzoxazin-4-one synthesized and their potential therapeutically significance tested against two strains of Gram positive bacteria (Staphylococcus …
Number of citations: 14 www.researchgate.net
MV Castillo, E Romano, AB Raschi… - Frontiers in Computational …, 2015 - Elsevier
In this chapter, the structural and vibrational properties of 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one were studied by using the available experimental infrared spectrum and the …
Number of citations: 1 www.sciencedirect.com
MV Castillo, RA Rudyk, L Davies… - Journal of Molecular …, 2017 - Elsevier
In this work, the structural, topological and vibrational properties of the monomer and three dimers of the 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (NPB) derivative were studied …
Number of citations: 34 www.sciencedirect.com
KS Kumar, S Ganguly, P VijaiPandi… - … Journal of Drug …, 2012 - researchgate.net
Derivatives of 2-(4-chlorophenyl)-3-substituted quinazolin-4 (3H) one were designed, synthesized and characterized by spectral studies. The compounds were also investigated for their …
Number of citations: 7 www.researchgate.net
S Ganguli, MK Panigrahi, P Singh… - Int J Pharm Pharm …, 2012 - researchgate.net
One-pot synthetic methodology was adopted to synthesise final compounds. The synthesis of final compounds was done from starting compounds 2-(4-substituted) Phenyl benzoxazin-4…
Number of citations: 17 www.researchgate.net
M Arfan, R Khan, MA Khan, S Anjum… - Journal of Enzyme …, 2010 - Taylor & Francis
A series of 2,3-disubstituted 3H-quinazolin-4-ones was synthesized. Antimicrobial activities of the synthesized compounds were investigated against Gram (+ve) and Gram (–ve) …
Number of citations: 23 www.tandfonline.com
T Budiati, S Hardjono… - International Journal of …, 2016 - repository.unair.ac.id
According to data from the World Health Organization in 2014, cancer was the second biggest cause of death after heart disease. Several attempts have been made to produce the …
Number of citations: 4 repository.unair.ac.id
PK ARORA, S KUMAR, SK BANSAL… - Oriental Journal of …, 2023 - search.ebscohost.com
The present study is an effort to explore some low molecular weight chemical entities quinazolinone incorporated naphthyl chalcones for their cytotoxic potential and, that can act …
Number of citations: 0 search.ebscohost.com
D Romani, O Noureddine… - … Res. Appl. Chem, 2020 - biointerfaceresearch.com
In this work, the structural, electronic, topological and vibrational properties of potential antiviral to treatment of COVID-19, niclosamide (NCL) have been studied in different media …
Number of citations: 43 biointerfaceresearch.com

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